1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with a complex structure that includes a triazole ring, a carboxamide group, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Substitution Reactions: The alkyl and aryl substituents can be introduced through various substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can be used to modify the functional groups in the compound, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different substituents on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and Nucleophiles: Such as sodium hydroxide or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may yield derivatives with different substituents on the aromatic or triazole rings.
Scientific Research Applications
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and products, such as polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-(4-methylphenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound has a similar aromatic structure but lacks the triazole ring and carboxamide group, resulting in different chemical and biological properties.
1-(4-methylphenyl)ethyl(propan-2-yl)amine: This compound has a similar alkyl and aryl substitution pattern but lacks the triazole ring and carboxamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-propan-2-yl-5-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-14-15(16(21)17-11(2)3)18-19-20(14)13-9-7-12(4)8-10-13/h7-11H,5-6H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRKTAODIHWPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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